1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl-
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Overview
Description
1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl- is a complex organic compound with the molecular formula C15H26O. It is also known by other names such as Cedrenol and β-cedren-9-α-ol. This compound is a sesquiterpenoid alcohol, which is a type of naturally occurring organic compound derived from sesquiterpenes. Sesquiterpenoids are known for their diverse structures and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable linear precursor in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as essential oils of certain plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that are scalable and cost-effective. The choice of method depends on the availability of raw materials and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents
Properties
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-13,16H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJKOZRRMKOBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(C(C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486637 |
Source
|
Record name | 1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65082-69-1 |
Source
|
Record name | 1H-3a,7-Methanoazulen-5-ol, octahydro-3,6,8,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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